

# A Comprehensive Technical Guide to the Physicochemical Properties of Metildigoxin Powder

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## Compound of Interest

Compound Name: Metildigoxin

Cat. No.: B1676497

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Metildigoxin** powder. The information presented is intended to support research, development, and formulation activities involving this potent cardiac glycoside.

## Chemical Identity and Structure

**Metildigoxin**, a semisynthetic derivative of digoxin, is a cardiotonic agent used in the management of congestive heart failure and cardiac arrhythmias.<sup>[1]</sup> Its chemical structure is characterized by a steroid nucleus with a lactone ring and a chain of three digitoxose sugar moieties, with a methyl group on the terminal sugar.<sup>[2][3]</sup>

Table 1: Chemical Identification of **Metildigoxin**

Identifier	Value
Chemical Name	(3 $\beta$ ,5 $\beta$ ,12 $\beta$ )-3-[[O-2,6-Dideoxy-4-O-methyl- $\beta$ -D-ribo-hexopyranosyl-(1 $\rightarrow$ 4)-O-2,6-dideoxy- $\beta$ -D-ribo-hexopyranosyl-(1 $\rightarrow$ 4)-2,6-dideoxy- $\beta$ -D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide
CAS Number	30685-43-9
Molecular Formula	C <sub>42</sub> H <sub>66</sub> O <sub>14</sub> <a href="#">[4]</a>
Molecular Weight	794.98 g/mol <a href="#">[4]</a>
Chemical Structure	<div>The image you are requesting does not exist or is no longer available. imgur.com</div> <a href="#">[3]</a>

## Physicochemical Properties

The physicochemical properties of **Metildigoxin** powder are critical determinants of its biopharmaceutical performance, including its dissolution rate and bioavailability.

Table 2: Summary of Physicochemical Properties of **Metildigoxin** Powder

Property	Value
Appearance	White to off-white solid crystalline powder. <a href="#">[2]</a>
Melting Point	200-202 °C (with decomposition)
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol.
Hygroscopicity	Hygroscopic.

## Experimental Protocols

The following sections detail the experimental methodologies for the determination of key physicochemical properties of **Metildigoxin** powder.

## Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in USP General Chapter <891> Thermal Analysis.<sup>[5][6][7]</sup>

Objective: To determine the melting point and thermal behavior of **Metildigoxin** powder.

Apparatus:

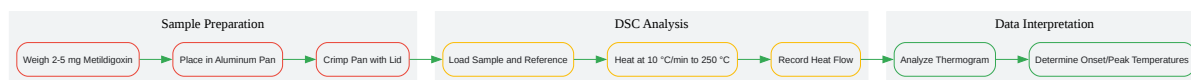
- Differential Scanning Calorimeter
- Aluminum pans and lids
- Microbalance

Procedure:

- Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
- Accurately weigh 2-5 mg of **Metildigoxin** powder into an aluminum pan.
- Crimp the pan with a lid. An empty, crimped pan is used as the reference.
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate of 10 °C/min from ambient temperature to 250 °C under a nitrogen purge.
- Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Data Analysis: The thermogram is analyzed to determine the onset and peak temperatures of any thermal events. The enthalpy of fusion can be calculated from the area under the melting

peak.



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**Figure 1:** Experimental workflow for DSC analysis.

## Polymorphic Screening by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941> X-Ray Diffraction.[8][9][10]

Objective: To identify the crystalline form of **Metildigoxin** powder and screen for potential polymorphs.

Apparatus:

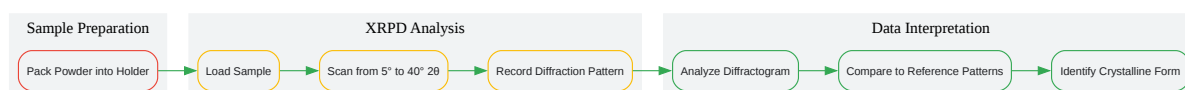
- X-Ray Powder Diffractometer with a Cu K $\alpha$  radiation source
- Sample holder
- Mortar and pestle (if particle size reduction is needed)

Procedure:

- Gently pack the **Metildigoxin** powder into the sample holder to ensure a flat, level surface.
- Place the sample holder into the diffractometer.
- Scan the sample over a  $2\theta$  range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

- Record the diffraction pattern.

Data Analysis: The resulting diffractogram, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystalline structure. The peak positions and relative intensities are compared to reference patterns to identify the polymorph. The presence of a broad halo instead of sharp peaks indicates an amorphous solid.



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**Figure 2:** Experimental workflow for XRPD analysis.

## Solubility Determination by the Shake-Flask Method

This protocol is based on FDA guidance for solubility determination.<sup>[11][12]</sup>

Objective: To determine the equilibrium solubility of **Metildigoxin** powder in various solvents.

Apparatus:

- Constant temperature shaker bath
- Vials with screw caps
- Analytical balance
- HPLC-UV or other suitable analytical instrument
- pH meter

Procedure:

- Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).
- Add an excess amount of **Metildigoxin** powder to each vial to ensure a saturated solution.
- Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
- Filter the aliquot through a 0.45 µm filter.
- Dilute the filtrate appropriately and analyze the concentration of dissolved **Metildigoxin** using a validated analytical method (e.g., HPLC-UV).

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

## Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To evaluate the stability of **Metildigoxin** powder under various environmental conditions.

Procedure:

- Package the **Metildigoxin** powder in containers that simulate the proposed storage and distribution packaging.
- Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

- At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
- Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
- Photostability testing should also be conducted on at least one batch by exposing the powder to a light source.

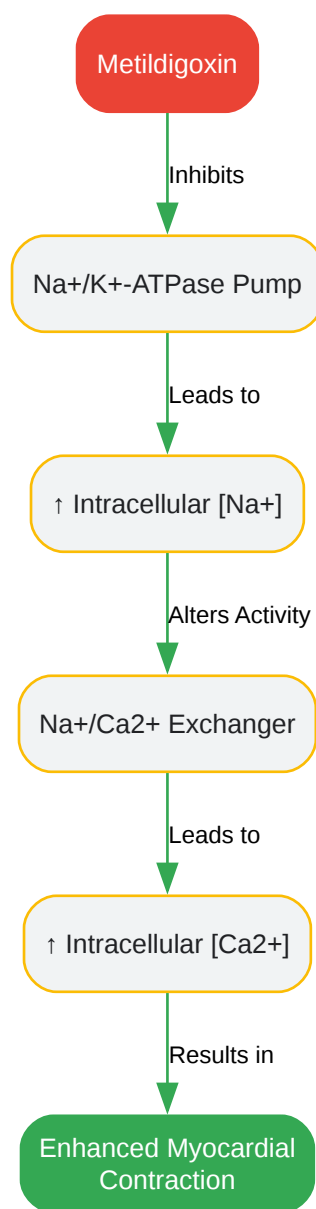
Data Analysis: The data is evaluated to establish a re-test period or shelf life for the drug substance. Any significant changes, such as a decrease in assay or an increase in degradation products, are noted.

## Mechanism of Action and Signaling Pathway

**Metildigoxin**, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump in myocardial cells.<sup>[1][17]</sup> This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction (positive inotropy).

The signaling pathway is as follows:

- Inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase: **Metildigoxin** binds to the α-subunit of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump.
- Increase in Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na<sup>+</sup>).
- Alteration of Na<sup>+</sup>/Ca<sup>2+</sup> Exchanger Activity: The increased intracellular Na<sup>+</sup> concentration reduces the driving force for the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger to extrude calcium ions (Ca<sup>2+</sup>).
- Increase in Intracellular Calcium: This results in an increase in the intracellular Ca<sup>2+</sup> concentration.
- Enhanced Myocardial Contractility: The elevated intracellular Ca<sup>2+</sup> leads to increased Ca<sup>2+</sup> uptake into the sarcoplasmic reticulum and greater Ca<sup>2+</sup> release during each action potential, thereby enhancing the force of contraction of the heart muscle.



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**Figure 3:** Signaling pathway of **Metildigoxin**.

This technical guide provides a foundational understanding of the physicochemical properties of **Metildigoxin** powder. For further in-depth analysis and specific applications, it is recommended to consult the referenced pharmacopeial chapters and regulatory guidelines.

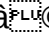
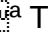
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